1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Overview
Description
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C6H10N2 . It has an average mass of 110.157 Da and a monoisotopic mass of 110.084396 Da . It is also known by its IUPAC name, 1,2,3,4,5,6-Hexahydro-pyrrolo[3,4-c]pyrrole .
Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole consists of a pyrrole ring, which is a five-membered heterocyclic ring with two double bonds and a nitrogen atom . The hexahydro- prefix indicates that the pyrrole ring is fully saturated, meaning it contains no double bonds .Physical And Chemical Properties Analysis
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole has a molecular weight of 110.157 Da . The dihydrobromide salt of this compound has a molecular weight of 271.98 .Scientific Research Applications
Catalytic Synthesis
A key application of Hexahydropyrrolo[3,4-c]pyrrole derivatives is in catalytic synthesis. For instance, Rostovskii et al. (2015) developed a stereoselective and high-yield synthesis of hexahydropyrrolo[3,4-b]pyrroles using tetramic acids and 2H-azirines under Cu(I)-NHC catalysis. This method involves an unusual N-C2 azirine bond cleavage initiated by a copper enolate, suggesting a radical reaction mechanism (Rostovskii et al., 2015).
Synthetic Route Development
Shikhaliev et al. (2017) reported a new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is highly chemo- and stereoselective, involving a Hantzsch-type domino reaction (Shikhaliev et al., 2017).
Luminescent Polymers
Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating their strong fluorescence and potential in organic electronics. These polymers exhibit high quantum yields and substantial Stokes shifts, making them suitable for various applications (Zhang & Tieke, 2008).
Optoelectronic Properties
Martins et al. (2018) explored the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives using multicomponent reactions. These compounds exhibit promising properties for optoelectronic applications, such as organic electronics, due to their interesting optoelectronic properties (Martins et al., 2018).
Fluorescence and Electronic Structure
Kubota et al. (2022) investigated unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles, focusing on their absorption and fluorescence properties. These studies contribute to understanding the electronic structure and potential applications in light-emitting devices and sensors (Kubota et al., 2022).
Sustainable Synthesis Methods
Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols. This method represents a significant advancement in the synthesis of pyrroles, with implications for biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).
properties
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-2-8-4-6(5)3-7-1/h7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCNBOXQUHILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569879 | |
Record name | 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
135325-06-3 | |
Record name | 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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